molecular formula C17H17ClN2O B10820525 Etifoxine-13C-d3

Etifoxine-13C-d3

Cat. No.: B10820525
M. Wt: 304.79 g/mol
InChI Key: IBYCYJFUEJQSMK-JVXUGDAPSA-N
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Chemical Reactions Analysis

Etifoxine-13C-d3, like its non-labeled counterpart, undergoes various chemical reactions including:

Scientific Research Applications

Etifoxine-13C-d3 is extensively used in scientific research for:

    Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of etifoxine.

    Neuroscience: Studying the modulation of GABAergic neurotransmission and neurosteroid synthesis.

    Pharmacology: Investigating its anxiolytic, neuroprotective, and anti-inflammatory properties.

    Biochemistry: Understanding its effects on neuroplasticity and inflammation .

Mechanism of Action

Etifoxine-13C-d3 exerts its effects through the modulation of GABAergic neurotransmission and neurosteroid synthesis. It acts as a positive allosteric modulator of GABA-A receptors, enhancing GABA-induced currents. This modulation leads to its anxiolytic effects. Additionally, it promotes neurosteroid synthesis, contributing to its neuroprotective and anti-inflammatory properties .

Comparison with Similar Compounds

Etifoxine-13C-d3 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical methods. Similar compounds include:

Etifoxine-13C-d3 stands out due to its specific application in analytical chemistry and research, providing accurate quantification and insights into the pharmacokinetics and metabolism of etifoxine.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

304.79 g/mol

IUPAC Name

6-chloro-N-ethyl-4-phenyl-4-(trideuterio(113C)methyl)-1H-3,1-benzoxazin-2-imine

InChI

InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/i2+1D3

InChI Key

IBYCYJFUEJQSMK-JVXUGDAPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C1(C2=C(C=CC(=C2)Cl)NC(=NCC)O1)C3=CC=CC=C3

Canonical SMILES

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3

Origin of Product

United States

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